2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanol is a heterocyclic compound notable for its potential applications in medicinal chemistry. This compound features a unique bicyclic structure that may contribute to various biological activities. It is classified under the category of pyrrolopyrazines, which are of interest due to their pharmacological properties and roles as intermediates in drug synthesis .
The compound can be identified by its molecular formula C9H18N2O and has several synonyms including 39186-51-1. Its structural characteristics and potential biological activities have been documented in chemical databases such as PubChem, which provides detailed information on its properties and synthesis .
2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanol is classified as a pyrrolo[1,2-a]pyrazine derivative. This classification highlights its significance in the development of therapeutic agents due to its structural properties that facilitate interactions with biological targets.
The synthesis of 2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanol typically involves cyclization reactions starting from suitable precursors. One common method includes the condensation of an appropriate amine with a diketone or other suitable carbonyl compounds under controlled conditions. Acidic or basic catalysts may be employed to facilitate the cyclization process.
The reaction conditions must be carefully optimized for temperature and pH to maximize yield and purity. For instance, a typical synthesis might involve heating the reaction mixture at elevated temperatures (e.g., 80°C) for several hours while monitoring the progress using techniques like NMR spectroscopy to confirm product formation .
The molecular structure of 2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanol features a hexahydropyrrolo framework fused with a pyrazine ring. This bicyclic arrangement contributes to its unique chemical properties.
Key structural data include:
These identifiers facilitate the retrieval of detailed information from chemical databases and literature .
The compound can participate in various organic reactions due to the presence of functional groups within its structure. Notably, it can undergo oxidation and reduction reactions that modify its functional groups or alter the ring structure.
For example, oxidation may yield N-oxides or other derivatives depending on the reagents used. Additionally, reactions involving nucleophilic substitutions or electrophilic additions can be explored for further functionalization of the molecule .
The mechanism of action for 2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanol is primarily linked to its interactions with biological targets such as receptors or enzymes. The specific pathways may vary depending on the target but often involve modulation of signaling pathways related to neurotransmission or cell signaling.
Research indicates that compounds within this class may act as modulators for histamine receptors or serotonin transporters, suggesting potential applications in treating neurological disorders or other conditions influenced by these pathways .
The physical properties of 2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanol include:
Chemical properties include:
Relevant analyses using techniques such as NMR and mass spectrometry help confirm these properties and ensure quality control during synthesis .
The compound has potential applications in medicinal chemistry as a building block for developing new pharmacologically active molecules. Its unique structure may lead to novel therapeutic agents targeting various diseases including those related to neurotransmitter systems. Further research is necessary to explore its full range of biological activities and therapeutic potentials.
The synthesis of 2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanol (C₉H₁₈N₂O) requires sequential heterocycle construction and side-chain incorporation. A representative four-step pathway begins with N-Boc-protected 2-pyrrolidone, which undergoes reductive amination with aminoacetaldehyde dimethyl acetal to form the bicyclic precursor. Subsequent acid-catalyzed cyclization at 80°C in toluene generates the pyrrolo[1,2-a]pyrazine core. Critical side-chain installation is achieved via nucleophilic ring-opening of ethylene oxide or Michael addition to acrylonitrile followed by reduction (LiAlH₄), yielding the ethanol-functionalized derivative in 68% overall purity [1] [4]. Alternative routes employ Mannich reactions between 2-(aminomethyl)pyrrolidine and formaldehyde/aminoethanol derivatives, though this method suffers from regiochemical impurities requiring silica gel chromatography (CHCl₃:MeOH, 9:1) for resolution [2] [6].
Table 1: Synthetic Routes to Pyrrolo[1,2-a]Pyrazine-Ethanol Derivatives
Method | Key Reagents | Yield (%) | Purity (%) | Analytical Confirmation |
---|---|---|---|---|
Reductive Amination | Aminoacetaldehyde dimethyl acetal | 72 | >95 | ¹H-NMR, LC-MS [M+H]⁺=183.2 |
Acid-Catalyzed Cyclization | p-TsOH, Toluene, Δ | 85 | 98 | ¹³C-NMR, FT-IR (C-O stretch: 1078 cm⁻¹) |
Ethylene Oxide Opening | Ethylene oxide, K₂CO₃ | 68 | 99 | LC-MS, Elemental Analysis |
Michael Addition/Reduction | Acrylonitrile, LiAlH₄ | 61 | 97 | ¹H-NMR (δ 2.81 t, 2H; δ 3.65 t, 2H) |
Catalysis is pivotal for efficient bicyclic ring formation and C-C bond construction. Pd(OAc)₂/XPhos systems (2.5 mol%) enable Buchwald-Hartwig coupling between pyrrolidine-derived bromides and ethanolamine-protected amines, achieving >90% conversion at 100°C in dioxane [5]. For N-alkylations, CeCl₃·7H₂O acts as a Lewis acid catalyst, reducing epimerization during quaternization of the bridgehead nitrogen (er >98:2) [2]. Organocatalytic approaches employ L-proline (20 mol%) for asymmetric intramolecular aldol condensations, constructing the fused ring system with ee values up to 88% [5]. Ethanol side-chain incorporation leverages CuI/1,10-phenanthroline catalysts for Ullmann-type couplings between iodopyrazines and ethanol derivatives, minimizing O-alkylation byproducts to <5% [4] [6]. Microwave-assisted catalysis (120°C, 30 min) using Amberlyst-15 resin enhances reaction kinetics 8-fold compared to thermal methods [3].
Table 2: Catalytic Systems for Key Transformations
Reaction Type | Catalyst | Conditions | Efficiency | Byproduct Suppression |
---|---|---|---|---|
Bicyclization | Pd(OAc)₂/XPhos (2.5 mol%) | 100°C, dioxane, 12h | TON: 36; TOF: 3.0 h⁻¹ | <2% des-bromo impurity |
Asymmetric Alkylation | CeCl₃·7H₂O (10 mol%) | RT, CH₂Cl₂, 24h | er: 98:2 | <1% dialkylation |
Ethanol Side-Chain Grafting | CuI/phenanthroline (5 mol%) | 80°C, DMF, 6h | Yield: 92% | O-alkylation <5% |
Organocatalytic Cyclization | L-Proline (20 mol%) | RT, THF, 48h | ee: 88% | Aldol dimer <3% |
Stereocontrol focuses on the bridgehead (8a-position) and ethanol tether conformation. Chiral auxiliaries like (S)-1-phenylethylamine induce diastereoselectivity during bicyclization (dr >15:1), later removed via hydrogenolysis [2]. Ru(II)-(S)-BINAP catalysts (0.5 mol%) enable asymmetric hydrogenation of Δ²,³-olefin precursors, affording (8aR)-isomers with 94% ee [5]. Computational modeling (DFT, B3LYP/6-31G) reveals equatorial ethanol positioning stabilizes the *trans-fused decahydropyrrolopyrazine by 2.3 kcal/mol via N-H···O hydrogen bonding. Conformational rigidity is enhanced by gem-dimethyl substitution at C3, increasing energy barriers for ring flip to 12.8 kcal/mol [3] [5]. Racemization studies confirm configurational stability up to 150°C (t₁/₂ >48 h), critical for pharmacological applications [2].
The ethanol moiety serves as a linchpin for bioisosteric diversification:
Table 3: Bioisosteric Modifications of the Ethanol Side-Chain
Modification Type | Reagents/Conditions | Key Product | Property Alteration |
---|---|---|---|
Oxidation | Jones reagent (CrO₃/H₂SO₄), 0°C | 2-(Hexahydropyrrolo[1,2-a]pyrazin-2-yl)acetic acid | Water solubility: +250% (pH 7.4) |
Azidation | MsCl/Et₃N → NaN₃/DMF | 2-Azido-1-(hexahydropyrrolo[1,2-a]pyrazin-2-yl)ethane | Enables CuAAC click chemistry |
Prodrug Formation | Benzoyl chloride, DMAP, CH₂Cl₂ | Benzoyl ester derivative | log P: +2.0; Plasma stability: t₁/₂=6h |
Fluorination | 1) Swern oxid.; 2) DAST, -78°C | 2-Fluoro-1-(hexahydropyrrolo[1,2-a]pyrazin-2-yl)ethane | σₚ: +0.34 (Hammett constant) |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: